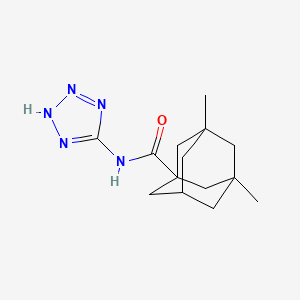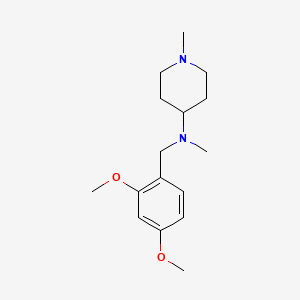![molecular formula C18H16ClN3O2 B4984837 N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4984837.png)
N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'CMO' and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of CMO is not fully understood. However, it is believed that CMO exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CMO is believed to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CMO has also been shown to have other biochemical and physiological effects. Studies have shown that CMO has anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, CMO has been shown to have analgesic properties and can reduce pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMO in laboratory experiments is its high potency. CMO has been shown to be effective at very low concentrations, which makes it an attractive compound for use in laboratory experiments. However, one of the limitations of using CMO is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CMO. One area of research is the development of more efficient synthesis methods for CMO. Additionally, more studies are needed to fully understand the mechanism of action of CMO and its potential applications in various fields of science. Finally, more research is needed to determine the safety and toxicity of CMO in animal models and humans.
Métodos De Síntesis
The synthesis of CMO involves a series of chemical reactions that are carried out in a laboratory setting. The most common method of synthesizing CMO involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This is then reacted with 5-(3-methylphenyl)-1,2,4-oxadiazole-3-amine in the presence of a base to form CMO.
Aplicaciones Científicas De Investigación
CMO has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that CMO has the ability to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-4-3-5-13(8-11)18-21-16(22-24-18)10-17(23)20-15-9-14(19)7-6-12(15)2/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMRNJDTLAZULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-fluoro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4984759.png)



![N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide](/img/structure/B4984778.png)

amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B4984792.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B4984805.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)

![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)